
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo-, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) used in the treatment of infertility in women. It is a non-steroidal compound that binds to estrogen receptors in the hypothalamus, resulting in increased levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) which stimulate ovulation. Clomiphene is also used in the treatment of male hypogonadism and as a performance-enhancing drug in athletes.
Mechanism of Action
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- acts as a SERM, binding to estrogen receptors in the hypothalamus and blocking the negative feedback of estrogen on the production of FSH and LH. This results in increased levels of FSH and LH, which stimulate the ovaries to produce mature follicles and ovulate. In men, Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- stimulates the production of testosterone by the testes.
Biochemical and Physiological Effects:
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has been shown to have a number of biochemical and physiological effects. It increases the levels of FSH and LH, which stimulate ovulation and testosterone production. Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has also been shown to increase the levels of insulin-like growth factor 1 (IGF-1) and bone mineral density in men with hypogonadism.
Advantages and Limitations for Lab Experiments
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- is widely used in laboratory experiments to induce ovulation in animals. It has the advantage of being a non-steroidal compound, which makes it easier to administer and reduces the risk of side effects. However, Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has been shown to have variable effects on ovulation in different animal species, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research on Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo-. One area of interest is its potential use in the treatment of breast cancer, as it has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells. Another area of interest is its use in the treatment of male infertility, as it has been shown to stimulate the production of testosterone. Further research is also needed to investigate the optimal dosing and duration of treatment with Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- in both men and women.
Synthesis Methods
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- can be synthesized through a series of reactions starting from 4-chlorobenzaldehyde and ethyl cyanoacetate. The first step involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form 4-chloro-3-methyl-2-oxobutyronitrile. This intermediate is then reacted with methylamine and hydrochloric acid to form Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo-.
Scientific Research Applications
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has been extensively studied for its use in the treatment of infertility in women. Clinical trials have shown that Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- is effective in inducing ovulation in women with anovulatory infertility. It has also been used in the treatment of male hypogonadism, where it stimulates the production of testosterone. Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has been investigated for its potential use in the treatment of breast cancer, as it has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells.
properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNOUWBNAASDOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

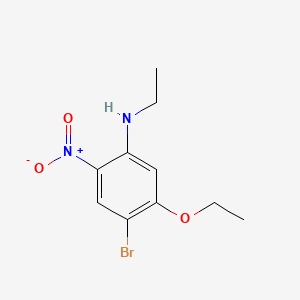
![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)
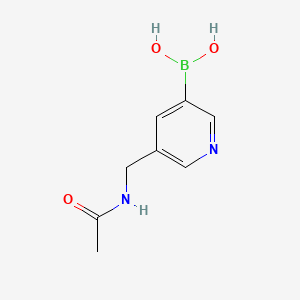

![Butanedioic Acid 1-[16,16-Bis(4-methoxyphenyl)-3,3-dioxido-7-oxo-16-phenyl-6,15-dioxa-3-thia-8-azahexadec-1-yl] Ester](/img/structure/B597608.png)
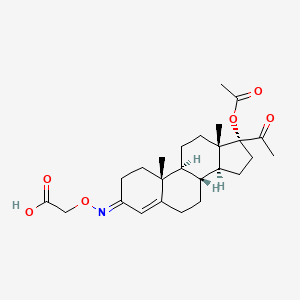
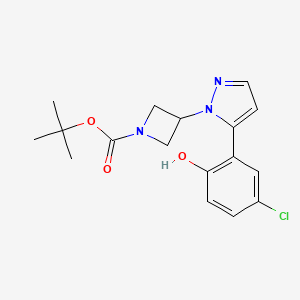
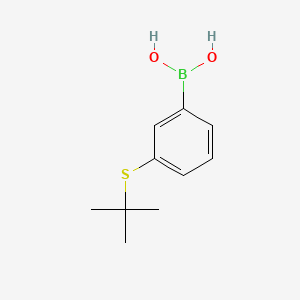
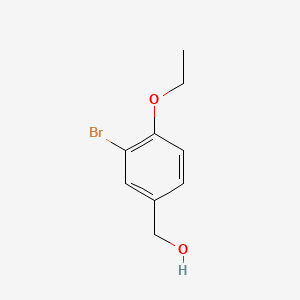
![(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol](/img/structure/B597615.png)


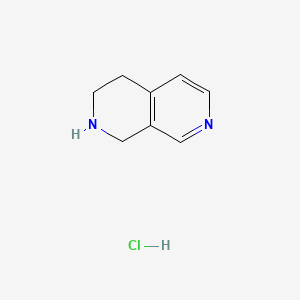
![Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B597621.png)